三唑仑-D4
概述
描述
Triazolam is a benzodiazepine used for short-term treatment of insomnia . It is also known by the brand name Halcion . It is used to treat insomnia (trouble in sleeping) and is usually used for short-term (usually 7 to 10 days) use only .
Synthesis Analysis
The synthesis of triazolam involves a common step of cyclization and formation of the triazolam ring from acetyl hydrazone derivatives . In hypnosis models in mice, triazolam was found to be more potent on a weight basis than flurazepam, nitrazepam, and diazepam .Molecular Structure Analysis
The molecular formula of triazolam is C17H12Cl2N4 . The average mass is 343.210 Da and the monoisotopic mass is 342.043915 Da .Chemical Reactions Analysis
Triazolam is metabolized into α- and 4-hydroxytriazolam and their respective glucuronides . All these metabolites were almost completely reduced in the presence of a CYP3A inhibitor, itraconazole .Physical and Chemical Properties Analysis
Triazolam has a molecular weight of 343.21 and is soluble in 0.1 M HCl . The density of triazolam is 1.5±0.1 g/cm3 .科学研究应用
血浆浓度-效应关系:Baktır 等人 (1983) 的一项研究发现,三唑仑由于其血浆半衰期短,适用于研究健康受试者的浓度-效应关系。在心理测试中观察到了显着结果,如数字符号替换测试和卡片分类测试 (Baktır, Fisch, Huguenin, & Bircher, 1983).
在儿童牙科中的应用:Raadall 等人 (1999) 进行了一项随机临床试验,结果发现,与安慰剂相比,三唑仑并未显著减少儿童牙科患者的消极行为,但它通过减少牙医为该手术准备孩子所需的时间来缩短牙科治疗的长度 (Raadall, Coldwell, Kaakko, Milgrom, Weinstein, Perkis, & Karl, 1999).
改善嗜睡症患者的夜间睡眠:Thorpy 等人 (1992) 的一项研究表明,短期使用三唑仑可改善嗜睡症患者的夜间睡眠质量,而不会减少白天的过度嗜睡 (Thorpy, Snyder, Alóe, Ledereich, & Starz, 1992).
监管科学和风险评估:Abraham 和 Sheppard (1999) 探讨了三唑仑背后的监管科学,重点关注英国和美国药品法规中相互矛盾的临床风险评估,强调了影响这些评估的社会政治因素 (Abraham & Sheppard, 1999).
药理特性和治疗效果:Pakes 等人 (1981) 对三唑仑的药理特性及其对失眠患者的疗效进行了全面综述,强调了其作为催眠药的适用性,因为它具有半衰期短和残留镇静作用最小的特点 (Pakes, Brogden, Heel, Speight, & Avery, 1981).
使用液相色谱-串联质谱的药代动力学研究:Pan 等人 (2008) 开发了一种使用三唑仑-D4 作为内标物测定人血浆中三唑仑及其代谢物的方法,这对于药代动力学研究至关重要 (Pan, Lin, Huang, Hsiong, & Pao, 2008).
与地尔硫卓的相互作用:Kosuge 等人 (1997) 研究了三唑仑与地尔硫卓之间的相互作用,发现地尔硫卓显着影响三唑仑的药代动力学并增强其镇静作用 (Kosuge, Nishimoto, Kimura, Umemura, Nakashima, & Ohashi, 1997).
对人类的行为影响:Fillmore 等人 (2001) 证明三唑仑会损害人类对行为的抑制控制,有助于理解镇静催眠药如何诱导行为抑制状态 (Fillmore, Rush, Kelly, & Hays, 2001).
在大鼠中的抗惊厥特性:Gaudreault 等人 (1996) 探讨了三唑仑在大鼠中的抗惊厥特性和分布,提供了对其在癫痫活动背景下的药代动力学-药效学关系的见解 (Gaudreault, Varin, & Pollack, 1996).
用作全身麻醉的术前用药:Kim 等人 (2015) 评估了三唑仑和阿普唑仑作为术前用药的抗焦虑、镇静和健忘特性,发现三唑仑产生的健忘发生率较高,而不会引起呼吸抑制 (Kim, Lee, Pyeon, & Jeong, 2015).
作用机制
Target of Action
Triazolam-D4, like its parent compound Triazolam, primarily targets the GABA_A receptor . The GABA_A receptor is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA) . GABA is an inhibitory neurotransmitter, which means it reduces neuron excitability .
Mode of Action
Triazolam-D4 interacts with its target, the GABA_A receptor, by binding nonspecifically to benzodiazepine receptors BNZ1 and BNZ2 . BNZ1 mediates sleep, while BNZ2 affects muscle relaxation, anticonvulsant activity, motor coordination, and memory . As these benzodiazepine receptors are thought to be coupled to GABA_A receptors, this enhances the effects of GABA by increasing GABA affinity for the GABA receptor .
Biochemical Pathways
Triazolam-D4, like Triazolam, is metabolized in the liver by the CYP3A4 enzyme . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in the metabolism of various substances. The active site of CYP3A4 is spacious, allowing it to oxidize large polycyclic aromatic hydrocarbons and macrolides such as Triazolam .
Pharmacokinetics
The pharmacokinetic properties of Triazolam-D4 are expected to be similar to those of Triazolam. Triazolam has a bioavailability of 44% when administered orally and 53% when administered sublingually . It has a fast onset of action (15-30 minutes) and a short elimination half-life (1.5-5.5 hours), which is excreted through the kidneys .
Result of Action
The interaction of Triazolam-D4 with the GABA_A receptor results in various pharmacological effects. It enhances the inhibitory actions of GABA in the brain, leading to a decrease in neuronal excitability . This can result in relaxation, sedation, and reduced seizure activity . In addition, it has been found to have anxiolytic, sedative, anticonvulsant, and muscle relaxant properties .
Action Environment
Environmental factors can influence the action of Triazolam-D4. For instance, the consumption of certain foods like grapefruit can reduce the metabolism of Triazolam by the CYP3A4 enzyme, which increases the serum concentration of Triazolam . Therefore, it’s important to consider dietary and environmental factors when administering Triazolam-D4.
安全和危害
未来方向
生化分析
Biochemical Properties
Triazolam-D4 interacts with several enzymes and proteins in the body. It is metabolized into α- and 4-hydroxytriazolam and their respective glucuronides . These interactions are primarily facilitated by the Cytochrome P450 3A (CYP3A) enzyme .
Molecular Mechanism
The molecular mechanism of Triazolam-D4 involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily through the inhibition of the CYP3A enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triazolam-D4 change over time. The compound exhibits stability and degradation patterns typical of benzodiazepines. Long-term effects on cellular function have been observed in in vitro studies .
Metabolic Pathways
Triazolam-D4 is involved in several metabolic pathways. It interacts with the CYP3A enzyme during its metabolism . The compound can also affect metabolic flux and metabolite levels.
属性
IUPAC Name |
8-chloro-6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFWLTCLBGQGBO-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)C)Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016464 | |
Record name | Triazolam-D4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145225-04-3 | |
Record name | Triazolam-D4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q1: What is the role of Triazolam-D4 in the analysis of Triazolam and its metabolites?
A: Triazolam-D4 serves as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying Triazolam and its metabolites (α-hydroxytriazolam and 4-hydroxytriazolam) in human urine [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。